N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is a synthetic thiazole-based carboxamide derivative characterized by a 2,5-dimethyl-substituted thiazole core linked to a tryptamine-derived indol-3-yl ethyl group.
Properties
Molecular Formula |
C16H17N3OS |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H17N3OS/c1-10-15(19-11(2)21-10)16(20)17-8-7-12-9-18-14-6-4-3-5-13(12)14/h3-6,9,18H,7-8H2,1-2H3,(H,17,20) |
InChI Key |
YCUOFPVGRNPQJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)NCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide typically involves the coupling of tryptamine with a thiazole derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to involve interactions with various molecular targets. The indole moiety may interact with serotonin receptors, while the thiazole ring could modulate enzyme activity. These interactions can lead to a range of biological effects, including anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Compounds for Comparison :
Bacillamide A (2-Acetyl-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide) Structure: Features a 2-acetyl group on the thiazole ring instead of 2,5-dimethyl substituents. Synthesis: Prepared via coupling reactions between ethyl-2-acetyl-1,3-thiazole-4-carboxylate and tryptamine under mechanochemical grinding conditions . Significance: A natural algaecide isolated from marine bacteria, highlighting the role of the indol-ethyl group in bioactivity .
Acotiamide (N-[2-[Di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) Structure: Contains a di-isopropylaminoethyl chain and a hydroxy-dimethoxybenzoyl substituent on the thiazole. Synthesis: Involves complex coupling steps with ethyl 2-bromoacetoacetate and amines . Application: Clinically approved prokinetic agent enhancing acetylcholine release in the gastrointestinal tract .
N-[2-(1H-Indol-3-yl)ethyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
- Structure : Substituted with 2-methyl and 4-phenyl groups on the thiazole.
- Properties : Molecular weight 361.46, logP 4.08, polar surface area 44.675 Ų, indicating moderate lipophilicity and solubility .
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Derivatives
- Structure : Pyridinyl substituent replaces the indol-ethyl group.
- Synthesis : Prepared via hydrolysis of nitrile intermediates followed by amine coupling .
- Activity : Demonstrated statistically significant bioactivity in receptor-binding assays (p < 0.05–0.001) .
Physicochemical and Pharmacokinetic Properties
*Inferred properties based on structural analogues. †Estimated from substituent contributions (methyl groups increase logP; dimethyl reduces polar surface area). ‡Hypothesized based on –4.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various strains of bacteria and fungi. In particular:
- Gram-positive bacteria : Compounds with thiazole moieties have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Fungal pathogens : Certain thiazole derivatives have been reported to exhibit broad-spectrum antifungal activity against drug-resistant Candida strains .
Anticancer Activity
The anticancer potential of thiazole derivatives is also notable. Studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. Key findings include:
- Cytotoxicity : The compound has shown significant cytotoxic activity with IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) .
- Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts with specific proteins involved in cancer cell survival and proliferation, indicating a potential mechanism for its anticancer effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The following table summarizes key structural features associated with enhanced biological activity:
Case Studies
Several studies highlight the efficacy of thiazole derivatives in clinical settings:
- Study on Anticancer Activity : A recent investigation revealed that compounds containing indole-linked thiazoles exhibited promising anticancer potential against multiple cell lines, with some compounds showing selectivity towards specific types of cancer .
- Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of various thiazole derivatives against resistant bacterial strains. The results indicated that certain modifications led to enhanced antimicrobial properties compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
